molecular formula C4H9BrO B2956154 4-Bromobutan-2-ol CAS No. 6089-17-4

4-Bromobutan-2-ol

Cat. No.: B2956154
CAS No.: 6089-17-4
M. Wt: 153.019
InChI Key: KHZTWUIVCAAVDC-UHFFFAOYSA-N
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Description

4-Bromobutan-2-ol is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, specifically a butanol derivative, where a bromine atom is attached to the second carbon of the butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobutan-2-ol can be synthesized through several methods. One common approach involves the selective dehalogenation of racemic 1,3-dibromobutane using haloalkane dehalogenase . Another method involves the reaction of 4-bromo-1-butanol with triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of butan-2-ol under controlled conditions to ensure selective substitution at the desired position. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in an inert solvent .

Chemical Reactions Analysis

Types of Reactions

4-Bromobutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butan-2-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 4-bromobutan-2-one.

    Reduction Reactions: The compound can be reduced to form butane derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromobutan-2-ol involves its reactivity as a brominated alcohol. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group allows for oxidation and reduction reactions. These properties enable it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobutan-2-ol is unique due to its specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways where regioselectivity is crucial .

Properties

IUPAC Name

4-bromobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZTWUIVCAAVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-17-4
Record name 4-bromobutan-2-ol
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